Isoquinolin-7-ol hydrobromide
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Overview
Description
Isoquinolin-7-ol hydrobromide is a chemical compound with the molecular formula C9H7NO·HBr. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinolin-7-ol hydrobromide can be synthesized through several methods. One common approach involves the cyclization of ortho-bromoaryl ketones with terminal alkynes in the presence of a copper catalyst. This reaction proceeds via a three-component [3 + 2 + 1] cyclization, efficiently producing isoquinoline derivatives . Another method involves the use of palladium-catalyzed coupling of tert-butylimine of ortho-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by copper-catalyzed cyclization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Isoquinolin-7-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as bromination, to form 4-bromo-isoquinoline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Bromine in nitrobenzene is a typical reagent for bromination reactions.
Major Products:
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: 4-bromo-isoquinoline.
Scientific Research Applications
Isoquinolin-7-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including alkaloids.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of isoquinolin-7-ol hydrobromide involves its interaction with specific molecular targets and pathways. As a heterocyclic compound, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific isoquinoline derivative being studied .
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids.
Quinoline: Known for its use in anti-malarial drugs like chloroquine.
Dihydroisoquinoline: A reduced form of isoquinoline with different chemical properties.
Uniqueness: Isoquinolin-7-ol hydrobromide is unique due to its specific hydroxyl group at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Properties
IUPAC Name |
isoquinolin-7-ol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.BrH/c11-9-2-1-7-3-4-10-6-8(7)5-9;/h1-6,11H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTONOWNGHQVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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